benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone
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Description
Benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21N5OS and its molecular weight is 367.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Similar compounds have been reported to interact with their targets, leading to various biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
For example, some indole derivatives have been found to inhibit the replication of certain viruses, affecting the viral life cycle .
Result of Action
Similar compounds have been reported to induce apoptosis and cause cell cycle arrest in certain cell lines .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Biological Activity
Benzo[d]thiazoles are a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The compound benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone integrates a benzo[d]thiazole moiety with a piperazine and a cyclopropyl-substituted pyrazole, suggesting potential for significant biological activity. This article reviews the current knowledge on the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole core followed by the introduction of the piperazine and pyrazole moieties through coupling reactions. The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Anticancer Activity
Recent studies have indicated that compounds containing benzo[d]thiazole derivatives exhibit notable anticancer properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 5.0 | Apoptosis induction |
Compound B | A549 | 3.2 | Cell cycle arrest |
Antimicrobial Activity
Benzo[d]thiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Anticonvulsant Activity
The anticonvulsant potential of similar thiazole-based compounds has been documented in various studies. The compound’s structure suggests it may interact with GABA receptors or modulate ion channels, thereby exerting anticonvulsant effects.
The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes within the body:
- Enzyme Inhibition : Compounds with a similar structure have been shown to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer’s.
- Receptor Modulation : Interaction with GABA receptors has been suggested for anticonvulsant activity, enhancing inhibitory neurotransmission.
- Cellular Pathway Interference : The compound may interfere with pathways involved in cell proliferation and apoptosis in cancer cells.
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in clinical and preclinical settings:
- Study on Anticancer Activity : A study involving a series of thiazole derivatives demonstrated significant cytotoxicity against breast cancer cells, with detailed molecular docking studies revealing binding affinities that support their use as potential anticancer agents.
- Antimicrobial Efficacy : Research on thiazole-based compounds showed promising results against multi-drug resistant strains, highlighting their potential as new antimicrobial agents.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-22-17(12-15(21-22)13-6-7-13)23-8-10-24(11-9-23)19(25)18-20-14-4-2-3-5-16(14)26-18/h2-5,12-13H,6-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAPURPAIOUGMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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